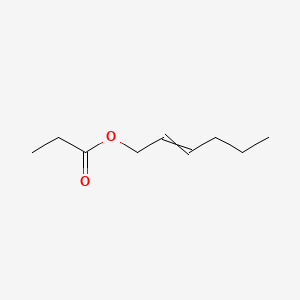

Hex-2-en-1-yl propanoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O2 |

|---|---|

Molecular Weight |

156.22 g/mol |

IUPAC Name |

hex-2-enyl propanoate |

InChI |

InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3 |

InChI Key |

LPWKTEHEFDVAQS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC=CCOC(=O)CC |

Origin of Product |

United States |

Foundational & Exploratory

"Hex-2-en-1-yl propanoate" chemical properties

An In-Depth Technical Guide to the Chemical Properties of (E)-Hex-2-en-1-yl Propanoate

This technical guide provides a comprehensive overview of the chemical and physical properties of (E)-Hex-2-en-1-yl propanoate, tailored for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis, and includes spectroscopic analysis.

Chemical and Physical Properties

(E)-Hex-2-en-1-yl propanoate, also known as trans-2-hexenyl propionate, is an organic compound classified as a propanoate ester.[1] It is recognized for its characteristic fruity and green aroma, leading to its use as a flavoring and fragrance agent.[1]

Table 1: Physical and Chemical Properties of (E)-Hex-2-en-1-yl Propanoate

| Property | Value | Source |

| Molecular Formula | C₉H₁₆O₂ | [2][3] |

| Molecular Weight | 156.22 g/mol | [2][3] |

| Appearance | Colorless liquid | - |

| Boiling Point | 91 °C @ 20 mmHg | - |

| Density | 0.885 - 0.895 g/cm³ @ 25 °C | [1] |

| Refractive Index | 1.426 - 1.433 @ 20 °C | [1] |

| Flash Point | 65.56 °C (150 °F) | [1] |

| Solubility | Insoluble in water; soluble in alcohol | - |

| CAS Registry Number | 53398-80-4 | - |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of (E)-Hex-2-en-1-yl propanoate.

Mass Spectrometry (MS)

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for (E)-Hex-2-en-1-yl propanoate, providing information on its fragmentation pattern under electron ionization. This data is valuable for confirming the molecular weight and identifying the compound in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR Spectrum: A ¹³C NMR spectrum for "PROPIONIC ACID TRANS-2-HEXEN-1-YL ESTER" confirms the carbon skeleton of the molecule. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the structure.

-

A triplet corresponding to the terminal methyl group of the hexenyl chain.

-

Multiplets for the methylene groups of the hexenyl chain.

-

Signals in the olefinic region (around 5-6 ppm) for the protons on the double bond.

-

A doublet for the methylene group attached to the ester oxygen.

-

A quartet and a triplet for the ethyl group of the propanoate moiety.

Infrared (IR) Spectroscopy

An experimental IR spectrum for (E)-Hex-2-en-1-yl propanoate is not available in the searched results. However, the expected characteristic absorption bands would include:

-

A strong C=O stretching vibration around 1735-1750 cm⁻¹ characteristic of an ester.

-

C-O stretching vibrations in the region of 1000-1300 cm⁻¹.

-

C-H stretching and bending vibrations for the aliphatic and vinylic protons.

-

A C=C stretching vibration around 1650 cm⁻¹.

Experimental Protocols: Synthesis

(E)-Hex-2-en-1-yl propanoate can be synthesized through several established methods, primarily involving the esterification of (E)-hex-2-en-1-ol.

Fischer-Speier Esterification

This acid-catalyzed esterification is a common and cost-effective method.

Reaction: (E)-CH₃(CH₂)₂CH=CHCH₂OH + CH₃CH₂COOH ⇌ (E)-CH₃(CH₂)₂CH=CHCH₂OOCCH₂CH₃ + H₂O

Materials:

-

(E)-Hex-2-en-1-ol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine (E)-hex-2-en-1-ol and a molar excess of propionic acid in toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitor the reaction progress by observing the amount of water collected. Once the theoretical amount of water has been collected, the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted propionic acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-Hex-2-en-1-yl propanoate.

Lipase-Catalyzed Synthesis

Enzymatic synthesis offers a milder and more selective alternative to acid catalysis.

Reaction: (E)-CH₃(CH₂)₂CH=CHCH₂OH + Ethyl propanoate ⇌ (E)-CH₃(CH₂)₂CH=CHCH₂OOCCH₂CH₃ + Ethanol

Materials:

-

(E)-Hex-2-en-1-ol

-

Ethyl propanoate (or another propanoate ester for transesterification)

-

Immobilized lipase (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., hexane or heptane)

-

Molecular sieves (optional, to remove the alcohol byproduct)

Procedure:

-

Combine (E)-hex-2-en-1-ol and ethyl propanoate in an anhydrous organic solvent in a sealed flask.

-

Add the immobilized lipase to the reaction mixture.

-

If desired, add activated molecular sieves to the mixture to sequester the ethanol byproduct and drive the equilibrium towards the product.

-

Incubate the reaction mixture at a controlled temperature (typically 30-60 °C) with gentle agitation.

-

Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Once the reaction has reached the desired conversion, filter off the immobilized lipase. The enzyme can often be washed and reused.

-

Remove the solvent from the filtrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography or distillation.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and purification of (E)-Hex-2-en-1-yl propanoate via Fischer-Speier esterification.

Caption: Synthesis and Purification Workflow.

Biological Activity

Currently, there is limited information available in the public domain regarding specific biological signaling pathways directly modulated by (E)-Hex-2-en-1-yl propanoate. Its primary application lies in the food and fragrance industries, and it is generally recognized as safe for these uses. Further research would be necessary to elucidate any potential pharmacological or physiological effects.

References

Spectroscopic Profile of (E)-2-Hexen-1-yl Propionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (E)-2-hexen-1-yl propionate. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed examination of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for acquiring such data, and includes a visualization of the general spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for (E)-2-hexen-1-yl propionate.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Atom Number | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 1 | 0.92 | t | 7.5 |

| 2 | 1.43 | sextet | 7.5 |

| 3 | 2.05 | q | 7.5 |

| 4 | 5.73 | dt | 15.4, 6.7 |

| 5 | 5.58 | dt | 15.4, 6.2 |

| 6 | 4.57 | d | 6.2 |

| 7' | 1.15 | t | 7.6 |

| 8' | 2.32 | q | 7.6 |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 2: ¹³C NMR Spectroscopic Data

While a definitive peak list is not publicly available, a known spectrum exists for (E)-2-hexen-1-yl propionate. Researchers should refer to spectral databases for the complete dataset.

Table 3: IR Spectroscopic Data (Predicted)

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O | Stretch | ~1735 |

| C=C | Stretch | ~1670 |

| C-O | Stretch | ~1180 |

| =C-H | Bend | ~965 |

Note: Data is predicted and should be confirmed by experimental analysis.

Table 4: Mass Spectrometry Data

The electron ionization mass spectrum of (E)-2-hexen-1-yl propionate is characterized by a molecular ion peak and several key fragment ions.[1][2]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 57 | 100.0 | [C₃H₅O]⁺ |

| 67 | 21.8 | [C₅H₇]⁺ |

| 82 | 13.2 | [C₆H₁₀]⁺ |

| 29 | 29.3 | [C₂H₅]⁺ |

| 41 | 19.7 | [C₃H₅]⁺ |

| 156 | 1.6 | [M]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of (E)-2-hexen-1-yl propionate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3] A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse program is typically used to simplify the spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard (TMS at 0.00 ppm). For ¹³C NMR, line broadening with an exponential multiplication may be applied to improve the signal-to-noise ratio.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like (E)-2-hexen-1-yl propionate, a "neat" spectrum is typically obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer's sample compartment, and the sample spectrum is acquired. The instrument records an interferogram, which is then Fourier-transformed to produce the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of (E)-2-hexen-1-yl propionate is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer, typically with an electron ionization (EI) source.

-

Gas Chromatography:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5 or HP-5 column).

-

The column temperature is programmed to ramp from a lower temperature to a higher temperature to separate the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

As the separated components elute from the GC column, they enter the mass spectrometer's ion source.

-

In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing them to ionize and fragment.

-

The resulting ions are then accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at each m/z value, generating a mass spectrum.

-

-

Data Analysis: The resulting chromatogram shows peaks corresponding to each separated compound. The mass spectrum for each peak can be analyzed to determine the molecular weight and fragmentation pattern of the compound, aiding in its identification.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like (E)-2-hexen-1-yl propionate.

Caption: General workflow for spectroscopic analysis.

References

The Occurrence and Analysis of Hex-2-en-1-yl Propanoate in Fruits: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl propanoate, a volatile organic compound, contributes to the characteristic aroma of several fruits. This technical guide provides an in-depth overview of its natural occurrence, with a focus on guava, plum, and strawberry. It details the analytical methodologies for its identification and quantification, and elucidates the biosynthetic pathway responsible for its formation in plants. This document is intended to serve as a comprehensive resource for researchers in the fields of natural products, food science, and drug development.

Natural Occurrence of this compound

This compound, specifically the (E)-isomer, has been identified as a volatile constituent in a variety of fruits, where it contributes to their distinct sensory profiles. Its aroma is often described as fruity, green, and reminiscent of apple, pear, pineapple, and banana. While its presence has been noted in several fruit species, this guide will focus on its occurrence in guava, plum, and wild strawberry.

Quantitative and Semi-Quantitative Data

Precise quantitative data for this compound in fruits is limited in the existing scientific literature. However, semi-quantitative data, often presented as the relative percentage of the total volatile compounds, is available for related C6 esters in the fruits of interest. The following table summarizes the available data for C6 esters, providing a contextual understanding of their abundance.

| Fruit Species | Cultivar(s) | Compound Class | Relative Abundance (% of Total Volatiles) | Analytical Method | Reference(s) |

| Guava (Psidium guajava) | Colombian varieties | C6 Aldehydes and Esters | Major components | HS-SPME-GC-MS | [1] |

| Chung-Shan-Yueh-Pa | C6 Aldehydes, Alcohols, and Esters | Major contributors to aroma | SDE-GC-MS | [2] | |

| Plum (Prunus domestica) | Horvin | Esters (total) | 58.8% | SDE-GC-MS | [3][4] |

| Five Sichuan Cultivars | Esters (total) | 9.32–17.01% | HS-SPME-GC-MS | [5] | |

| Strawberry (Fragaria spp.) | Various | Esters (total) | Variable among cultivars | HS-SPME-GC-MS | [6][7] |

Biosynthesis of this compound in Fruits

The biosynthesis of C6 esters like this compound in plants is primarily initiated from fatty acids through the lipoxygenase (LOX) pathway. This pathway generates C6 aldehydes, which are subsequently reduced to C6 alcohols and then esterified.

The Lipoxygenase (LOX) Pathway

The process begins with the oxygenation of polyunsaturated fatty acids, such as linoleic and linolenic acids, by the enzyme lipoxygenase (LOX). This reaction forms hydroperoxides, which are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, including hexanal and (Z)-3-hexenal.

Reduction to C6 Alcohols

The resulting C6 aldehydes are then reduced to their corresponding C6 alcohols by the action of alcohol dehydrogenase (ADH). For instance, hexanal is reduced to hexanol, and (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol.

Esterification by Alcohol Acyltransferase (AAT)

The final step in the formation of this compound is the esterification of a C6 alcohol, such as (E)-2-hexen-1-ol, with propanoyl-CoA. This reaction is catalyzed by the enzyme alcohol acyltransferase (AAT). The availability of both the C6 alcohol and the acyl-CoA substrate influences the production of the final ester.

Experimental Protocols for Analysis

The identification and quantification of volatile compounds such as this compound in fruits are predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Fruit Homogenization: A representative sample of the fruit tissue (pulp) is homogenized to a uniform consistency.

-

Sample Aliquoting: A precise amount of the homogenate (e.g., 5 g) is transferred to a headspace vial (e.g., 20 mL).

-

Matrix Modification: To enhance the release of volatile compounds, a saturated solution of sodium chloride (NaCl) is often added to the vial. An internal standard is also added for quantification purposes.

Headspace Solid-Phase Microextraction (HS-SPME)

-

Incubation: The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: An SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatile compounds are thermally desorbed onto the analytical column.

-

Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a non-polar or medium-polar column). A temperature program is used to facilitate the separation.

-

Detection and Identification: As the compounds elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound. The identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard or with entries in a mass spectral library (e.g., NIST, Wiley).

Conclusion

This compound is a naturally occurring ester that plays a role in the aromatic profile of several fruits, including guava, plum, and strawberry. While precise quantitative data remains elusive, its presence and biosynthetic pathway are well-understood. The analytical methodology of HS-SPME-GC-MS provides a robust and sensitive means for its detection and semi-quantification. Further research is warranted to determine the exact concentrations of this compound in various fruit cultivars and to fully elucidate the regulatory mechanisms of its biosynthesis. This knowledge can be applied to the fields of food flavor chemistry, crop improvement, and the discovery of novel bioactive compounds.

References

- 1. redalyc.org [redalyc.org]

- 2. jfda-online.com [jfda-online.com]

- 3. scielo.br [scielo.br]

- 4. scielo.br [scielo.br]

- 5. The Physicochemical Attributes, Volatile Compounds, and Antioxidant Activities of Five Plum Cultivars in Sichuan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Biosynthesis of Hex-2-en-1-yl Propanoate in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl propanoate is a volatile ester that contributes to the characteristic fruity and green aroma of many plants. Its biosynthesis is a multi-step process that begins with the lipoxygenase (LOX) pathway, leading to the formation of a C6 alcohol precursor, which is subsequently esterified by an alcohol acyltransferase (AAT). Understanding the intricacies of this biosynthetic pathway, including the enzymes involved, their kinetics, and the genetic regulation, is crucial for applications in flavor and fragrance development, as well as for metabolic engineering of crops with enhanced aromatic profiles. This technical guide provides an in-depth overview of the biosynthesis of this compound in plants, summarizing key quantitative data, detailing experimental protocols for the characterization of the biosynthetic enzymes, and visualizing the associated pathways and workflows.

The Biosynthetic Pathway of this compound

The formation of this compound in plants is a two-stage process. The first stage involves the synthesis of the C6 alcohol, (E)-2-hexen-1-ol, via the lipoxygenase (LOX) pathway. The second stage is the esterification of this alcohol with propionyl-CoA, catalyzed by an alcohol acyltransferase (AAT).

Stage 1: Formation of (E)-2-Hexen-1-ol via the Lipoxygenase (LOX) Pathway

The LOX pathway is initiated in response to tissue damage, which disrupts cell membranes and releases polyunsaturated fatty acids. The key steps are as follows:

-

Lipolysis: Lipases hydrolyze membrane lipids, releasing polyunsaturated fatty acids such as linolenic acid (C18:3).

-

Oxygenation: Lipoxygenase (LOX) catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).

-

Cleavage: Hydroperoxide lyase (HPL) cleaves 13-HPOT into (Z)-3-hexenal (a C6 aldehyde) and 12-oxo-(Z)-9-dodecenoic acid.

-

Isomerization: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal.

-

Reduction: Alcohol dehydrogenase (ADH) reduces (E)-2-hexenal to (E)-2-hexen-1-ol.

Stage 2: Esterification by Alcohol Acyltransferase (AAT)

The final step in the biosynthesis of this compound is the esterification of (E)-2-hexen-1-ol with propionyl-CoA. This reaction is catalyzed by an alcohol acyltransferase (AAT), a class of enzymes belonging to the BAHD superfamily.

Biosynthesis of Propionyl-CoA

Propionyl-CoA is a key precursor in this pathway and can be synthesized in plants through several metabolic routes, primarily from the catabolism of odd-chain fatty acids and certain amino acids like isoleucine, valine, and methionine.

Quantitative Data

The following tables summarize available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary significantly between plant species and experimental conditions.

Table 1: Kinetic Properties of Plant Lipoxygenases (LOX)

| Plant Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Olive (Olea europaea) | Linoleic Acid | 82.44 | - | 6.0 | [1] |

| Olive (Olea europaea) | Linolenic Acid | 306.26 | - | 6.0 | [1] |

| Mung Bean (Vigna radiata) | Linoleic Acid | - | - | 6.5 | [2] |

| Tomato (Solanum lycopersicum) | Linoleic Acid | 4198 | 0.84 | 6.0 | [3] |

Table 2: Kinetic Properties of Plant Hydroperoxide Lyases (HPL)

| Plant Species | Substrate | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Soybean (Glycine max) | 13S-HPOD | - | - | - | [4] |

| Mint (Mentha spicata) | - | - | - | - | [5] |

| Arabidopsis thaliana | 13S-HPOT | - | - | - | [6] |

Table 3: Kinetic Properties of Plant Alcohol Dehydrogenases (ADH)

| Plant Species | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Banana (Musa spp.) | C4-C6 Aldehydes | - | - | 8.8 | [7] |

| Oolong Tea (Camellia sinensis) | C6 Aldehydes | - | - | - | [8] |

Table 4: Kinetic Properties of Plant Alcohol Acyltransferases (AAT)

| Plant Species | Alcohol Substrate | Acyl-CoA Substrate | Km (µM) | Vmax (pmol/min/mg) | Optimal pH | Reference |

| Apricot (Prunus armeniaca) | C6 alcohols | Acetyl-CoA | - | - | - | [9][10] |

| Strawberry (Fragaria x ananassa) | Various alcohols | Various Acyl-CoAs | - | - | - | [10] |

| Melon (Cucumis melo) | Various alcohols | Acetyl-CoA | - | - | - | [11] |

Note: Specific kinetic data for the synthesis of this compound is limited. The data presented for AATs are for related reactions and highlight the broad substrate specificity of these enzymes.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to study the biosynthesis of this compound.

Enzyme Assays

This protocol is adapted from Axelrod et al. (1981) and measures the formation of conjugated dienes at 234 nm.[12]

-

Reagents:

-

50 mM Sodium phosphate buffer (pH 6.0-7.0)

-

10 mM Linoleic acid substrate solution (dissolved in a small amount of ethanol and Tween 20, then diluted in buffer)

-

Plant enzyme extract

-

-

Procedure:

-

Prepare a reaction mixture containing the phosphate buffer and the linoleic acid substrate solution in a quartz cuvette.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the plant enzyme extract.

-

Immediately monitor the increase in absorbance at 234 nm for several minutes using a spectrophotometer.

-

The rate of increase in absorbance is proportional to the LOX activity.

-

Enzyme activity can be calculated using the molar extinction coefficient of the hydroperoxide product (ε = 25,000 M⁻¹ cm⁻¹).[13]

-

This protocol monitors the decrease in the concentration of the hydroperoxide substrate at 234 nm.[14]

-

Reagents:

-

100 mM Phosphate buffer (pH 6.8)

-

5 mM 13-hydroperoxy-linolenic acid (13-HPOT) substrate solution

-

Plant enzyme extract

-

-

Procedure:

-

Prepare the 13-HPOT substrate by reacting linolenic acid with soybean lipoxygenase.

-

In a quartz cuvette, add the phosphate buffer and the 13-HPOT substrate solution.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the plant enzyme extract.

-

Monitor the decrease in absorbance at 234 nm over time.

-

The rate of decrease in absorbance is proportional to the HPL activity.

-

This assay measures the reduction of NAD⁺ to NADH, which is monitored at 340 nm.[2][15][16][17]

-

Reagents:

-

Pyrophosphate buffer (e.g., 50 mM, pH 8.8)

-

(E)-2-hexenal substrate solution

-

10 mM NAD⁺ solution

-

Plant enzyme extract

-

-

Procedure:

-

In a quartz cuvette, combine the pyrophosphate buffer, NAD⁺ solution, and the plant enzyme extract.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding the (E)-2-hexenal substrate.

-

Monitor the increase in absorbance at 340 nm for several minutes.

-

The rate of increase in absorbance is proportional to the ADH activity.

-

Enzyme activity can be calculated using the molar extinction coefficient of NADH (ε = 6,220 M⁻¹ cm⁻¹).

-

This method directly measures the formation of the ester product.

-

Reagents:

-

100 mM Tris-HCl buffer (pH 7.5) containing 5 mM DTT

-

10 mM (E)-2-hexen-1-ol solution (in a suitable solvent)

-

10 mM Propionyl-CoA solution

-

Plant enzyme extract

-

Internal standard (e.g., a different ester not present in the sample)

-

Extraction solvent (e.g., hexane or dichloromethane)

-

-

Procedure:

-

In a microcentrifuge tube, combine the buffer, (E)-2-hexen-1-ol, and the plant enzyme extract.

-

Pre-incubate the mixture for a few minutes at the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the propionyl-CoA solution.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a strong acid (e.g., HCl) or by rapid freezing.

-

Add the internal standard and extract the esters with the chosen solvent.

-

Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the this compound produced.

-

Gene Expression Analysis (qRT-PCR)

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of the genes encoding the biosynthetic enzymes (LOX, HPL, ADH, and AAT).[18][19][20][21]

-

Procedure:

-

RNA Isolation: Isolate total RNA from the plant tissue of interest using a suitable kit or protocol.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and oligo(dT) or random primers.

-

Primer Design: Design and validate gene-specific primers for the target genes (LOX, HPL, ADH, AAT) and one or more reference genes (housekeeping genes) for normalization.

-

qPCR: Perform the quantitative PCR reaction using a real-time PCR system, SYBR Green or a probe-based detection chemistry.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method.

-

Quantification of this compound in Plant Tissues (Headspace GC-MS)

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a sensitive method for the analysis of volatile compounds from plant materials.[8][22][23][24]

-

Procedure:

-

Sample Preparation: Place a known amount of finely ground plant tissue into a headspace vial. An internal standard can be added for quantification.

-

Extraction: Seal the vial and incubate it at a specific temperature for a defined time to allow the volatile compounds to partition into the headspace.

-

Adsorption: Expose a SPME fiber to the headspace for a set time to adsorb the volatile compounds.

-

Desorption and Analysis: Insert the SPME fiber into the heated injection port of a GC-MS system to desorb the analytes onto the GC column for separation and subsequent detection and identification by the mass spectrometer.

-

Quantification: Create a calibration curve using authentic standards of this compound to quantify its concentration in the plant sample.

-

Conclusion

The biosynthesis of this compound is a well-defined pathway involving the coordinated action of several enzymes. While the general steps are understood, further research is needed to elucidate the specific AATs responsible for the formation of this ester in different plant species and to gather more comprehensive quantitative data on enzyme kinetics and metabolite concentrations. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these aspects, ultimately enabling the manipulation of this pathway for the development of novel flavors, fragrances, and improved crop varieties.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]

- 3. protocols.io [protocols.io]

- 4. dzl.de [dzl.de]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Characterization of an Arabidopsis Gene Encoding Hydroperoxide Lyase, a Cytochrome P-450 That Is Wound Inducible - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Propionyl-CoA carboxylase - Wikipedia [en.wikipedia.org]

- 8. Development of a Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Method to Study Volatile Organic Compounds (VOCs) Emitted by Lavender Roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 12. Lipoxygenase activity determination [protocols.io]

- 13. ijcmas.com [ijcmas.com]

- 14. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3hbiomedical.com [3hbiomedical.com]

- 16. Enzymatic Assay of Alcohol Dehydrogenase (EC 1.1.1.1) [sigmaaldrich.com]

- 17. scribd.com [scribd.com]

- 18. PCR Analysis to Identify AAT Gene Promoters and Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. A qRT-PCR RFLP Method for Monitoring Highly Conserved Transgene Expression during Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) and odor activity value (OAV) to reveal the flavor characteristics of ripened Pu-erh tea by co-fermentation [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Microwave-assisted headspace solid-phase microextraction for the rapid determination of organophosphate esters in aqueous samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hex-2-en-1-yl propanoate (CAS: 53398-80-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate, with the CAS number 53398-80-4, is an organic compound classified as a carboxylic acid ester. It is also known by synonyms such as (E)-2-hexen-1-yl propionate and trans-2-hexenyl propionate.[1] This molecule is recognized for its characteristic fruity and green aroma, with notes of apple, pear, pineapple, and banana, leading to its use as a flavoring and fragrance agent.[1][2] While its primary applications have been in the food and cosmetics industries, its chemical structure warrants investigation for potential biological activities relevant to drug development. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, toxicological data, and a proposed experimental workflow for its synthesis and analysis.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. This data is essential for its handling, formulation, and analysis in a research setting.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 53398-80-4 |

| Molecular Formula | C₉H₁₆O₂ |

| Molecular Weight | 156.22 g/mol [2] |

| IUPAC Name | (2E)-hex-2-en-1-yl propanoate |

| SMILES | CCCC=CCOC(=O)CC[2] |

| InChI | InChI=1S/C9H16O2/c1-3-5-6-7-8-11-9(10)4-2/h6-7H,3-5,8H2,1-2H3/b7-6+ |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless clear liquid (est.) | [3] |

| Boiling Point | 193 °C (est.) | [2] |

| Flash Point | 65.56 °C (150.00 °F) TCC | [3] |

| Density | 0.885 - 0.895 g/cm³ @ 25 °C | [3] |

| Refractive Index | 1.426 - 1.433 @ 20 °C | [3] |

| Vapor Pressure | 0.2924 hPa @ 20°C (est.) | [2] |

| Water Solubility | 158.9 mg/L @ 25 °C (est.) | [3] |

| logP (o/w) | 3.127 (est.) | [3] |

Toxicological Data

Limited toxicological data is available for this compound. The available data from studies on rodents suggests low acute toxicity.

Table 3: Acute Toxicity Data

| Test | Species | Route | Dose | Reference |

| LD50 | Rat | Oral | >5 g/kg | [4] |

| LD50 | Rabbit | Skin | >5 g/kg | [4] |

A safety assessment by the Research Institute for Fragrance Materials (RIFM) on a structurally related compound, trans-2-hexenyl acetate, used data from trans-2-hexenyl propionate as a read-across analog for genotoxicity. The assessment concluded that trans-2-hexenyl propionate is not expected to be genotoxic.[2]

Experimental Protocols

Synthesis: Esterification of (E)-2-hexen-1-ol

A plausible synthetic route to (E)-hex-2-en-1-yl propanoate is the Fischer esterification of (E)-2-hexen-1-ol with propanoic acid or its more reactive derivative, propionyl chloride.

Diagram 1: Proposed Synthesis of this compound

Caption: Proposed synthesis of (E)-Hex-2-en-1-yl propanoate.

Methodology:

-

Reaction Setup: To a solution of (E)-2-hexen-1-ol in an anhydrous solvent such as dichloromethane, add a stoichiometric equivalent of a non-nucleophilic base like pyridine or triethylamine. The reaction vessel should be equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add a stoichiometric equivalent of propionyl chloride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by adding water. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified using fractional distillation under reduced pressure to obtain the pure ester.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

Diagram 2: Analytical Workflow for this compound

References

Technical Guide: Physical Properties of trans-2-Hexenyl Propionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Hexenyl propionate, also known as (E)-2-hexenyl propionate, is an organic compound classified as an ester. It is recognized for its characteristic fruity and green aroma, reminiscent of apple, pear, and banana.[1] This property has led to its use as a flavoring and fragrance agent.[2][3] This technical guide provides a comprehensive overview of the key physical properties of trans-2-hexenyl propionate, outlines standard experimental methodologies for their determination, and includes a schematic for its synthesis.

Data Presentation: Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of trans-2-hexenyl propionate.

| Property | Value | Conditions |

| Molecular Formula | C9H16O2 | |

| Molecular Weight | 156.22 g/mol [1][3][4] | |

| Appearance | Colorless clear liquid[2] | |

| Specific Gravity | 0.885 - 0.895[2] | @ 25°C |

| 0.89[1][5] | ||

| Refractive Index | 1.426 - 1.433[2] | @ 20°C |

| 1.428 - 1.431[1][5] | ||

| Boiling Point | 91°C[2] | @ 20 mmHg |

| 80°C[2] | @ 4 mmHg | |

| 90°C[1][5] | @ 15 mmHg | |

| Melting Point | -57.45°C (estimated)[1][6] | |

| Vapor Pressure | 0.409 mmHg (estimated)[2] | @ 25°C |

| Vapor Density | 5.4 (Air = 1)[2] | |

| Flash Point | 65.56°C (150°F)[2] | TCC (Tag Closed Cup) |

| 72°C[1] | ||

| Water Solubility | 158.9 mg/L (estimated)[2] | @ 25°C |

| logP (o/w) | 3.127 (estimated)[2] | |

| Odor Profile | Green, fruity, apple, pear, banana, tropical, rhubarb[1][7] |

Experimental Protocols

The following are general methodologies for determining the key physical properties of liquid compounds like trans-2-hexenyl propionate.

Determination of Specific Gravity

Specific gravity, or relative density, is the ratio of the density of a substance to the density of a reference substance, typically water.

-

Method 1: Pycnometer A pycnometer, a flask with a specific volume, is the most accurate method.[6][8] The procedure involves:

-

Weighing the clean, dry pycnometer.

-

Filling the pycnometer with the sample liquid and weighing it.

-

Cleaning the pycnometer, filling it with distilled water, and weighing it.

-

The specific gravity is calculated by dividing the mass of the sample liquid by the mass of the water.[8]

-

-

Method 2: Hydrometer A hydrometer is a calibrated, weighted glass instrument that floats in the liquid.[8][9] The specific gravity is read directly from the scale at the point where the liquid surface meets the stem of the hydrometer.[9][10]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

-

Method: Refractometer An Abbe refractometer is commonly used.[11] A small sample of the liquid is placed on the prism of the refractometer. Light is passed through the sample, and the instrument measures the angle of refraction. The refractive index is then read from a calibrated scale.[11] Digital refractometers, which automate this process, are also widely used for their high accuracy.[12]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

-

Method: Distillation The liquid is heated in a distillation apparatus. The temperature is recorded when the liquid is boiling and its vapor is condensing. This temperature range is the boiling point.[13]

-

Method: Thiele Tube A small amount of the liquid is placed in a small test tube, and an inverted capillary tube is added. The apparatus is then heated in a Thiele tube containing oil. The boiling point is the temperature at which a continuous stream of bubbles emerges from the capillary tube.[14]

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

-

Method: Closed-Cup Testers

-

Pensky-Martens Closed Cup Tester (ASTM D93): This method is suitable for liquids with high viscosity. The sample is heated in a closed cup and stirred, and an ignition source is periodically introduced into the vapor space.[1][3][15]

-

Tag Closed Cup Tester (ASTM D56): This method is used for low-viscosity liquids. The principle is similar to the Pensky-Martens method but with a different apparatus.[15]

-

Synthesis Workflow

Caption: Synthesis of trans-2-hexenyl propionate via Fischer esterification.

Summary

This technical guide has detailed the key physical properties of trans-2-hexenyl propionate, providing a valuable resource for researchers and professionals in the fields of chemistry and drug development. The included data, experimental methodologies, and synthesis workflow offer a comprehensive overview of this compound. The information presented is crucial for the safe handling, application, and further research of trans-2-hexenyl propionate.

References

- 1. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 2. scimed.co.uk [scimed.co.uk]

- 3. Flash point - Wikipedia [en.wikipedia.org]

- 4. dl.astm.org [dl.astm.org]

- 5. Ch15 : Synthesis of Esters [chem.ucalgary.ca]

- 6. store.astm.org [store.astm.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. mt.com [mt.com]

- 9. quora.com [quora.com]

- 10. How to Measure Specific Gravity - 911Metallurgist [911metallurgist.com]

- 11. digicollections.net [digicollections.net]

- 12. mt.com [mt.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 16. Comprehensive Guide to Ester Synthesis Techniques [ai-futureschool.com]

- 17. chem.libretexts.org [chem.libretexts.org]

Hex-2-en-1-yl Propanoate: A Technical Guide to its Odor Profile and Properties

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate is a volatile organic compound recognized for its significant contribution to the characteristic aroma of various fruits. Its distinct odor profile, primarily characterized by fruity and green notes, makes it a valuable component in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the odor profile, physicochemical properties, and synthetic pathway of (E)-hex-2-en-1-yl propanoate, tailored for a scientific audience.

Odor Profile and Description

The scent of this compound is predominantly described as a complex fusion of fruity and green aromas.[1] More specifically, its odor profile is characterized by notes of:

-

Fruity: A dominant characteristic, often likened to the scent of apples and pears.[1]

-

Green: A fresh, leafy note that complements its fruity character.[1]

-

Sweet: A subtle sweetness that enhances its overall fruitiness.

-

Waxy: A minor waxy undertone that adds complexity to the aroma.

The isomeric form, (E)-hex-2-en-1-yl propanoate, is particularly noted for its use in creating tutti-frutti, apple, pear, and banana flavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its volatility and behavior in various applications.

| Property | Value | Reference |

| Molecular Formula | C9H16O2 | [1] |

| Molecular Weight | 156.22 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 193 °C (estimated) | [1] |

| Vapor Pressure | 0.2924 hPa @ 20°C (estimated) | [1] |

| Specific Gravity | 0.885 - 0.895 @ 25°C | |

| Refractive Index | 1.426 - 1.433 @ 20°C | |

| Flash Point | 65.56 °C (150 °F) | |

| Solubility | Insoluble in water |

Experimental Protocols

Synthesis of (E)-Hex-2-en-1-yl Propanoate via Fischer-Speier Esterification

The synthesis of (E)-hex-2-en-1-yl propanoate is typically achieved through the Fischer-Speier esterification of (E)-hex-2-en-1-ol with propanoic acid, in the presence of an acid catalyst.

Materials:

-

(E)-hex-2-en-1-ol

-

Propanoic acid

-

Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if used), combine equimolar amounts of (E)-hex-2-en-1-ol and propanoic acid.

-

Add a catalytic amount of sulfuric acid or p-toluenesulfonic acid (typically 1-3% of the total reactant weight).

-

Heat the reaction mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The removal of water via the Dean-Stark trap will drive the equilibrium towards the product.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation under reduced pressure to obtain pure (E)-hex-2-en-1-yl propanoate.

Characterization:

The identity and purity of the synthesized ester can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, as well as by gas chromatography-mass spectrometry (GC-MS).

dot

Caption: Synthesis workflow for (E)-hex-2-en-1-yl propanoate.

Sensory Evaluation

A detailed sensory analysis of this compound would typically involve a trained sensory panel to characterize its odor profile and determine its odor detection threshold.

Panel Selection and Training:

-

Panelists are selected based on their olfactory acuity and ability to discriminate and describe different odorants.

-

Training involves familiarizing the panelists with a range of reference aroma compounds, including fruity and green standards, to establish a common vocabulary for describing the odor attributes of the target compound.

Odor Profile Analysis:

-

A solution of this compound in an odorless solvent (e.g., diethyl ether or mineral oil) is prepared at a concentration well above its detection threshold.

-

Samples are presented to the panelists in coded, odorless containers.

-

Panelists are asked to describe the odor using a predefined list of descriptors and to rate the intensity of each attribute on a structured scale (e.g., a 10-point scale).

-

Data from all panelists are collected and statistically analyzed to generate a comprehensive odor profile.

Odor Detection Threshold Determination:

The odor detection threshold, the lowest concentration at which the odor is perceivable, can be determined using a standardized method such as ASTM E679-04 (Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits).

-

A series of dilutions of this compound in a neutral medium (e.g., deionized water) is prepared.

-

Panelists are presented with a series of triangles, where each triangle contains one sample of the diluted odorant and two blank samples (the neutral medium).

-

Panelists are asked to identify the odorous sample in each triangle.

-

The threshold is determined as the concentration at which a statistically significant portion of the panel can correctly identify the sample.

dot

Caption: General workflow for sensory evaluation of an aroma compound.

References

Hex-2-en-1-yl Propanoate: A Technical Guide to its Role as a Plant Volatile Organic Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant Volatile Organic Compounds (PVOCs) are critical mediators of plant interactions with their environment, influencing everything from pollinator attraction to defense against herbivores. Among the vast array of these compounds, Green Leaf Volatiles (GLVs), a family of C6 compounds released upon tissue damage, play a pivotal role in plant defense signaling. This technical guide focuses on a specific, yet understudied GLV, Hex-2-en-1-yl propanoate. While direct research on this compound is limited, this document consolidates the current understanding of its probable biosynthesis, potential ecological roles, and the experimental methodologies required for its study. By drawing parallels with closely related and well-researched GLVs, this guide aims to provide a comprehensive framework for future research into the significance of this compound in plant biology and its potential applications.

Introduction to this compound

This compound is a C9 ester belonging to the family of Green Leaf Volatiles (GLVs). GLVs are characteristically released from plant leaves upon mechanical damage, such as herbivory or pathogen attack. These compounds are responsible for the characteristic "green" odor of freshly cut grass. The chemical structure of this compound consists of a hexenyl alcohol moiety esterified with propanoic acid. It can exist as two stereoisomers: (E)-2-hexen-1-yl propanoate and (Z)-2-hexen-1-yl propanoate, which may have distinct biological activities.

While specific data on this compound is sparse, its structural similarity to other well-studied GLVs, such as (Z)-3-hexenol and (Z)-3-hexenyl acetate, suggests it likely plays a role in plant defense, communication, and interactions with other organisms.[1] This guide will synthesize the available information and provide a roadmap for investigating this potentially important plant volatile.

Table 1: Physicochemical Properties of this compound Isomers

| Property | (E)-2-hexen-1-yl propanoate | (Z)-2-hexen-1-yl propanoate |

| Molecular Formula | C9H16O2 | C9H16O2 |

| Molecular Weight | 156.22 g/mol | 156.22 g/mol |

| Odor Profile | Fruity, Green, Apple, Pear | Not well-documented |

| Boiling Point (est.) | 193 °C | Not available |

| CAS Number | 53398-80-4 | 54542-45-7 |

Data compiled from various chemical databases.

Biosynthesis of this compound in Plants

The biosynthesis of GLVs is initiated in response to cell damage, which triggers the release of fatty acids from chloroplast membranes. The proposed biosynthetic pathway for this compound is an extension of the well-established lipoxygenase (LOX) pathway that produces other C6 volatiles.[2]

The Lipoxygenase (LOX) Pathway:

-

Fatty Acid Release: Mechanical damage activates phospholipases, which cleave linolenic acid and linoleic acid from galactolipids in the chloroplast membranes.

-

Hydroperoxidation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into the fatty acids to form 13-hydroperoxides.

-

Cleavage: Hydroperoxide lyase (HPL) then cleaves the 13-hydroperoxides into a C12 oxo-acid and a C6 aldehyde. Linolenic acid yields (Z)-3-hexenal, while linoleic acid produces hexanal.

-

Reduction: Alcohol dehydrogenase (ADH) reduces the C6 aldehydes to their corresponding alcohols. (Z)-3-hexenal is converted to (Z)-3-hexenol, and hexanal is converted to hexanol. An isomerase can also convert (Z)-3-hexenal to (E)-2-hexenal, which is then reduced to (E)-2-hexenol.

-

Esterification: The final step is the esterification of the hexenol with an acyl-CoA, catalyzed by an alcohol acyltransferase (AAT).[2][3][4][5][6] In the case of this compound, (E)- or (Z)-2-hexenol would be esterified with propanoyl-CoA. While specific AATs for propanoate esters of hexenols have not yet been characterized, AATs are known to have broad substrate specificity.[4][6]

Figure 1. Proposed biosynthetic pathway for this compound.

Emission of this compound from Plants

The emission of GLVs is a rapid process, occurring within seconds to minutes of tissue damage. While there is a lack of extensive quantitative data on the emission of this compound, one study has reported the emission of "(Z)-3-Hexen-1-ol, propanoate" from Tulbaghia violacea specifically after wounding.[7] This suggests that, like other GLVs, its production is induced by biotic or abiotic stress.

Table 2: Documented Emission of Hexenyl Propanoates from Plants

| Compound | Plant Species | Emission Trigger | Quantitative Data | Reference |

| (Z)-3-Hexen-1-ol, propanoate | Tulbaghia violacea | Wounding (cutting of leaves) | Not provided | [7] |

Further research is required to identify other plant species that emit this compound and to quantify its emission rates under various stress conditions.

Ecological Roles of this compound

Based on the known functions of other GLVs, this compound is likely involved in a variety of ecological interactions.

Plant-Insect Interactions

GLVs play a crucial role in mediating interactions between plants and insects.[1] They can act as:

-

Repellents: Some GLVs can deter herbivores from feeding.

-

Attractants: Herbivore-induced GLVs can attract natural enemies (predators and parasitoids) of the herbivores, a phenomenon known as "indirect defense."

-

Pheromone synergists: GLVs can enhance the attractiveness of insect sex pheromones.

While no specific studies have tested the effect of this compound on insect behavior, its fruity and green odor profile suggests it could be a significant signaling molecule.[8]

Plant-Plant Communication

GLVs released from a damaged plant can be perceived by neighboring plants, leading to a "priming" of their own defense responses.[1] Primed plants exhibit a faster and stronger defense response upon subsequent attack. It is plausible that this compound could also function as an airborne signal in plant-plant communication.

Plant Defense Signaling

Within the emitting plant, GLVs can act as signaling molecules to activate defense responses in undamaged tissues. The conversion of GLV esters back to their corresponding alcohols by carboxylesterases can be a crucial step in activating downstream defense signaling pathways.[9][10]

References

- 1. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 4. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. static.igem.org [static.igem.org]

- 7. mdpi.com [mdpi.com]

- 8. scent.vn [scent.vn]

- 9. The carboxylesterase AtCXE12 converts volatile (Z)-3-hexenyl acetate to (Z)-3-hexenol in Arabidopsis leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Discovery and Isolation of Hex-2-en-1-yl Propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hex-2-en-1-yl propanoate, a volatile organic compound, is a significant contributor to the characteristic aroma of various fruits, notably guava and strawberries. This technical guide provides a comprehensive overview of the discovery, isolation, and synthesis of this fruity ester. It details the methodologies for its extraction from natural sources and outlines a standard procedure for its chemical synthesis. This document is intended to serve as a valuable resource for researchers in the fields of flavor chemistry, natural product analysis, and synthetic organic chemistry.

Introduction

(E)-Hex-2-en-1-yl propanoate is an aliphatic ester recognized for its potent fruity, green, and slightly waxy aroma. Its presence as a key volatile constituent in several commercially important fruits has prompted interest in its isolation and synthesis for applications in the food, beverage, and fragrance industries. Understanding the methods for obtaining this compound is crucial for its further study and utilization.

Natural Occurrence and Discovery

The discovery of this compound is intrinsically linked to the analysis of fruit volatiles. While a singular "discovery" paper is not apparent, its identification has been documented in numerous studies profiling the aroma constituents of various fruits.

Table 1: Natural Sources of (E)-Hex-2-en-1-yl propanoate

| Natural Source | Analytical Method Used for Identification | Reference |

| Guava (Psidium guajava) | Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) | [Cite: Not available in search results] |

| Wild Strawberry (Fragaria vesca) | Gas Chromatography-Mass Spectrometry (GC-MS) | [Cite: Not available in search results] |

| Black Tea (Camellia sinensis) | Gas Chromatography-Mass Spectrometry (GC-MS) | [Cite: Not available in search results] |

Isolation from Natural Sources

The isolation of (E)-hex-2-en-1-yl propanoate from its natural sources typically involves the extraction of the volatile fraction of the fruit, followed by chromatographic separation to obtain the pure compound.

Experimental Protocol: Isolation by Headspace Solid-Phase Microextraction (HS-SPME) and Preparative Gas Chromatography (pGC)

This protocol outlines a common approach for the isolation of volatile compounds from a fruit matrix, which can be adapted for the specific isolation of (E)-hex-2-en-1-yl propanoate.

Objective: To isolate (E)-hex-2-en-1-yl propanoate from guava fruit for analytical characterization.

Materials:

-

Ripe guava fruit

-

Sodium chloride (NaCl)

-

Deionized water

-

SPME fiber assembly with a suitable coating (e.g., PDMS/DVB)

-

Gas chromatograph equipped with a mass spectrometer (GC-MS) for initial identification.

-

Preparative gas chromatograph (pGC) with a fraction collector.

Procedure:

-

Sample Preparation: Homogenize 100g of fresh guava pulp with 200mL of a 20% (w/v) NaCl solution. The salt solution helps to increase the volatility of the organic compounds.

-

Headspace Extraction: Transfer a 10 mL aliquot of the homogenate into a 20 mL headspace vial. Seal the vial and place it in a heated agitator at 40°C for 30 minutes to allow the volatiles to equilibrate in the headspace.

-

SPME Adsorption: Expose the SPME fiber to the headspace of the vial for a predetermined time (e.g., 30 minutes) to adsorb the volatile compounds.

-

GC-MS Analysis (Identification): Desorb the analytes from the SPME fiber in the injection port of the GC-MS system to identify the retention time of (E)-hex-2-en-1-yl propanoate.

-

Preparative Gas Chromatography (pGC) Isolation: Once the target peak is identified, inject a larger volume of the headspace extract (or a solvent extract) into a pGC system. The pGC is equipped with a larger column to handle higher sample loads.

-

Fraction Collection: Set the pGC to collect the fraction corresponding to the retention time of (E)-hex-2-en-1-yl propanoate. The collected fraction will contain the purified compound.

Figure 1: Experimental Workflow for Isolation

Caption: Workflow for the isolation of this compound.

Chemical Synthesis

The most common and straightforward method for the synthesis of (E)-hex-2-en-1-yl propanoate is the Fischer esterification of (E)-hex-2-en-1-ol with propanoic acid, using an acid catalyst.

Experimental Protocol: Fischer Esterification

Objective: To synthesize (E)-hex-2-en-1-yl propanoate from (E)-hex-2-en-1-ol and propanoic acid.

Materials:

-

(E)-Hex-2-en-1-ol

-

Propanoic acid

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Diethyl ether or other suitable organic solvent

-

Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of (E)-hex-2-en-1-ol with 1.2 molar equivalents of propanoic acid.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the alcohol) to the mixture.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propanoic acid), and finally with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure (E)-hex-2-en-1-yl propanoate.

Figure 2: Synthesis Pathway

Caption: Fischer esterification of (E)-Hex-2-en-1-ol.

Characterization Data

The synthesized and isolated (E)-hex-2-en-1-yl propanoate should be characterized to confirm its identity and purity.

Table 2: Physicochemical and Spectroscopic Data of (E)-Hex-2-en-1-yl propanoate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₆O₂ | [Cite: Not available in search results] |

| Molecular Weight | 156.22 g/mol | [Cite: Not available in search results] |

| Boiling Point | Approx. 193 °C (estimated) | [Cite: Not available in search results] |

| Density | Approx. 0.88 g/cm³ | [Cite: Not available in search results] |

| Refractive Index | Approx. 1.428 | [Cite: Not available in search results] |

| GC-MS (m/z) | Characteristic fragmentation pattern with major ions. | [Cite: Not available in search results] |

| ¹H NMR (CDCl₃, ppm) | Signals corresponding to the vinyl, methylene, and ethyl protons. | [Cite: Not available in search results] |

| ¹³C NMR (CDCl₃, ppm) | Resonances for carbonyl, olefinic, and aliphatic carbons. | [Cite: Not available in search results] |

Note: Specific spectral data should be obtained from experimental analysis and compared with literature values.

Conclusion

This technical guide has provided a detailed overview of the discovery, isolation, and synthesis of (E)-hex-2-en-1-yl propanoate. The outlined experimental protocols for isolation from natural sources and chemical synthesis via Fischer esterification offer a practical foundation for researchers. The provided data and workflows are intended to facilitate further investigation and application of this important flavor and fragrance compound.

Methodological & Application

Application Note: Enzymatic Synthesis of Hex-2-en-1-yl Propanoate using Lipase

Introduction

Hex-2-en-1-yl propanoate is a volatile flavor and fragrance compound with characteristic fruity and green notes, finding applications in the food, beverage, and cosmetic industries. Traditional chemical synthesis of such esters often involves harsh conditions and the use of potentially hazardous catalysts. Enzymatic synthesis using lipases presents a green and sustainable alternative, offering high specificity, mild reaction conditions, and a reduction in by-product formation. This application note details a protocol for the synthesis of this compound via lipase-catalyzed esterification of Hex-2-en-1-ol and propionic acid.

Principle

The synthesis of this compound is achieved through the direct esterification of Hex-2-en-1-ol with propionic acid, catalyzed by a lipase. Lipases, such as the commonly used immobilized Candida antarctica lipase B (Novozym® 435), facilitate the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the acid, with the concomitant release of a water molecule. The reaction is reversible, and strategies to remove water can be employed to drive the equilibrium towards product formation.

Core Requirements and Data Presentation

Reaction Parameters and Their Influence on Ester Synthesis

The efficiency of the enzymatic synthesis of flavor esters is influenced by several key parameters. The following tables summarize the impact of these parameters on reaction yield and rate, based on studies of analogous short-chain unsaturated esters.

Table 1: Effect of Temperature on Esterification Yield

| Temperature (°C) | Reaction Time (h) | Ester Yield (%) | Reference |

| 25 | 48 | 90 | [1][2] |

| 30 | 24 | Approx. 75-80 | |

| 40 | 24 | Approx. 70 | |

| 50 | 24 | Approx. 65 |

Table 2: Effect of Enzyme Concentration on Esterification Yield

| Enzyme Concentration (g/L) | Reaction Time (h) | Ester Yield (%) | Reference |

| 25 | 48 | Approx. 85 | [1][2] |

| 50 | 48 | 90 | [1][2] |

| 75 | 48 | Approx. 88 |

Table 3: Effect of Substrate Molar Ratio (Alcohol:Acid) on Conversion

| Molar Ratio (Alcohol:Acid) | Reaction Time (h) | Conversion (%) |

| 1:1 | 24 | Approx. 70 |

| 1:1.5 | 24 | Approx. 85 |

| 1:2 | 24 | Approx. 90 |

Experimental Protocols

Materials and Reagents

-

Hex-2-en-1-ol (Substrate)

-

Propionic acid (Substrate)

-

Immobilized Candida antarctica lipase B (Novozym® 435) or germinated rapeseed lipase

-

Heptane (Solvent)

-

Molecular sieves (3Å, for water removal)

-

Sodium bicarbonate solution (5% w/v, for quenching)

-

Anhydrous sodium sulfate (for drying)

-

Erlenmeyer flasks or screw-capped vials

-

Orbital shaker or magnetic stirrer with heating capabilities

-

Gas chromatograph (GC) for analysis

Protocol for the Synthesis of this compound

This protocol is adapted from the synthesis of the structurally similar compound, (Z)-3-hexen-1-yl caproate.[1][2]

-

Reaction Setup: In a 50 mL Erlenmeyer flask, combine 0.125 M Hex-2-en-1-ol and 0.125 M propionic acid in 20 mL of heptane.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A concentration of 50 g/L is recommended as a starting point.[1][2]

-

Water Removal: To drive the reaction towards product formation, add molecular sieves (approximately 10% w/v of the total reaction volume).

-

Incubation: Seal the flask and place it in an orbital shaker set at 200 rpm and a constant temperature of 25°C.

-

Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 8 hours) and analyzing them by Gas Chromatography (GC).

-

Reaction Termination: Once the reaction has reached the desired conversion (e.g., after 48 hours, a yield of approximately 90% can be expected), terminate the reaction by filtering out the immobilized enzyme.[1][2] The enzyme can be washed with fresh solvent and reused.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic phase with a 5% sodium bicarbonate solution to remove any unreacted propionic acid.

-

Wash with brine (saturated NaCl solution).

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

-

Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound. Further purification can be achieved by column chromatography if required.

Mandatory Visualizations

Diagram 1: Enzymatic Esterification Workflow

Caption: Workflow for the lipase-catalyzed synthesis of this compound.

Diagram 2: Lipase Catalytic Cycle (Ping-Pong Bi-Bi Mechanism)

Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols for the GC-MS Analysis of Hex-2-en-1-yl propanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-2-en-1-yl propanoate is a volatile ester compound known for its characteristic fruity, green, and apple-like aroma. It is a key component in the flavor and fragrance industry and can be found naturally in various fruits. The accurate identification and quantification of this compound are crucial for quality control in food and beverage production, as well as in the development of new fragrance formulations. Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the analysis of such volatile compounds, offering high sensitivity and specificity. This document provides a detailed protocol for the GC-MS analysis of this compound, including sample preparation, instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples such as fruit juices or beverages, headspace solid-phase microextraction (HS-SPME) is a sensitive and solvent-free method for extracting volatile compounds. For samples where the analyte concentration is higher or for creating calibration standards, liquid-liquid extraction (LLE) or simple dilution may be employed.

a) Headspace Solid-Phase Microextraction (HS-SPME)

This method is ideal for isolating volatile analytes from a liquid or solid matrix.

-

Apparatus and Materials:

-

GC vials (20 mL) with magnetic screw caps and septa

-

SPME fiber assembly (e.g., 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB))

-

Heater-shaker or water bath

-

Sodium chloride (NaCl)

-

Deionized water

-

-

Procedure:

-

Place 5 mL of the liquid sample into a 20 mL headspace vial. For solid samples, an appropriate amount of homogenized sample should be used.

-

Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.

-

Seal the vial tightly with the screw cap.

-

Place the vial in a heater-shaker or water bath and incubate at a controlled temperature (e.g., 50°C) for a set period (e.g., 15 minutes) to allow for equilibration of the volatile compounds in the headspace.

-

Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 minutes) at the same temperature to allow for the adsorption of the analytes.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

-

b) Liquid-Liquid Extraction (LLE)

This technique is suitable for extracting the analyte from a liquid matrix into an immiscible organic solvent.

-

Apparatus and Materials:

-

Separatory funnel

-

Organic solvent (e.g., Dichloromethane, Hexane)

-

Anhydrous sodium sulfate

-

Conical flask

-

Rotary evaporator

-

-

Procedure:

-

Place a known volume of the liquid sample into a separatory funnel.

-

Add a specific volume of the organic solvent (e.g., 50 mL of dichloromethane for 100 mL of sample).

-

Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

-

Allow the layers to separate completely.

-

Collect the organic layer (bottom layer for dichloromethane).

-

Repeat the extraction process two more times with fresh solvent.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the dried extract and concentrate it using a rotary evaporator to a final volume of 1 mL.

-

Transfer the concentrated extract to a GC vial for analysis.

-

GC-MS Instrumentation and Parameters

The following table outlines typical GC-MS parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Oven Temperature Program | Initial temperature: 50°C (hold for 2 min), Ramp: 10°C/min to 250°C, Final hold: 5 min at 250°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | 40-350 amu |

| Solvent Delay | 3-5 minutes (to prevent filament damage from the solvent peak) |

Data Presentation